molecular formula C14H15NO4 B5708462 methyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B5708462
M. Wt: 261.27 g/mol
InChI Key: SNUXUUSFIRPMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as MMPC, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. MMPC is a pyrrole-based compound that has been synthesized using a variety of methods, and it has been found to have interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of methyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. methyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and cancer. methyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of genes that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
methyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to have interesting biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, and it has been investigated for its potential use in the treatment of various diseases. methyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to have anticancer properties, and it has been investigated for its potential use in the treatment of breast cancer, lung cancer, and other types of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments include its relatively simple synthesis method, its low cost, and its interesting biochemical and physiological effects. However, there are also limitations to using methyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments. For example, its mechanism of action is not fully understood, and its potential side effects are not well characterized.

Future Directions

There are several future directions for research on methyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases. Another direction is to investigate its potential use as a diagnostic tool for cancer. Finally, there is a need to further investigate the potential side effects of methyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and its safety profile in humans. Overall, methyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a promising compound that has the potential to be used in various fields, including medicine and biotechnology.

Synthesis Methods

Methyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be synthesized using a variety of methods, including the reaction of 4-methoxybenzaldehyde with methyl acetoacetate, followed by cyclization using ammonium acetate. Another method involves the reaction of 4-methoxybenzaldehyde with malonic acid, followed by cyclization using acetic anhydride. These methods are relatively simple and efficient, and they have been used to produce methyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in large quantities.

Scientific Research Applications

Methyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been the subject of scientific research due to its potential applications in various fields. It has been found to have antioxidant, anti-inflammatory, and anticancer properties, and it has been investigated for its potential use in the treatment of various diseases. For example, methyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been investigated for its potential use in the treatment of breast cancer, lung cancer, and other types of cancer.

properties

IUPAC Name

methyl 1-(4-methoxyphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-9-12(14(17)19-3)8-13(16)15(9)10-4-6-11(18-2)7-5-10/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUXUUSFIRPMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=O)N1C2=CC=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(4-methoxyphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate

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